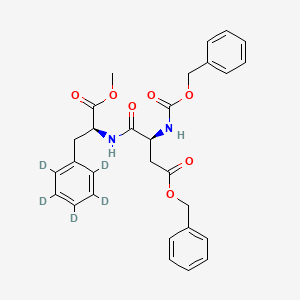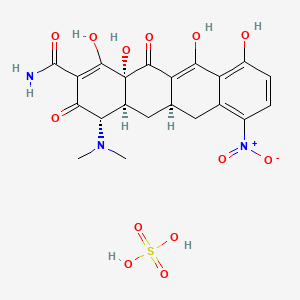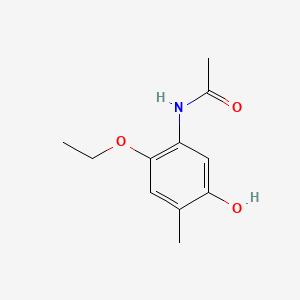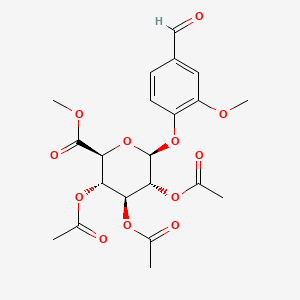
Erdosteina Sal disódica del ácido tio
Descripción general
Descripción
Erdosteine Thioacid Disodium Salt is a derivative of Erdosteine, a thiol-based drug known for its mucolytic, antioxidant, and anti-inflammatory properties. This compound enhances the solubility of Erdosteine, making it more effective in various applications . Erdosteine Thioacid Disodium Salt is primarily used in the treatment of respiratory disorders due to its ability to break down mucus and reduce oxidative stress .
Aplicaciones Científicas De Investigación
Erdosteine Thioacid Disodium Salt has a wide range of scientific research applications:
Mecanismo De Acción
Target of Action
Erdosteine Thioacid Disodium Salt is an active metabolite of Erdosteine . The primary targets of Erdosteine are the mucus in the respiratory tract and the free radicals in the body .
Mode of Action
Erdosteine acts as a mucolytic agent, meaning it breaks down mucus, making it less thick and sticky and easier to cough up . This is particularly beneficial in conditions characterized by pathological mucus, such as respiratory tract infections and chronic obstructive pulmonary disease (COPD) . Erdosteine contains sulfhydryl groups which are released after hepatic first-pass metabolism in the liver . These groups possess mucolytic activity and free radical scavenging activity .
Biochemical Pathways
Erdosteine affects the biochemical pathways related to mucus production and viscosity, as well as those related to free radical production . It controls mucus production and its viscosity while increasing mucociliary transport . It also combats the effects of free radicals, particularly those resulting from cigarette smoke .
Result of Action
The action of Erdosteine results in reduced mucus viscosity and increased mucociliary transport, leading to improved respiratory function . It also reduces the harmful effects of free radicals, providing a protective role against lipid peroxidation .
Action Environment
The thioacid disodium salt form of Erdosteine enhances the solubility of the compound , which could potentially influence its action, efficacy, and stability.
Análisis Bioquímico
Biochemical Properties
Erdosteine Thioacid Disodium Salt plays a significant role in biochemical reactions, particularly in the respiratory system. It interacts with various enzymes, proteins, and other biomolecules to exert its effects. One of the primary interactions is with mucin, a glycoprotein that constitutes mucus. Erdosteine Thioacid Disodium Salt breaks the disulfide bonds in mucin, reducing its viscosity and facilitating its removal from the respiratory tract. Additionally, this compound interacts with reactive oxygen species (ROS), neutralizing them and preventing oxidative damage to tissues .
Cellular Effects
Erdosteine Thioacid Disodium Salt has profound effects on various cell types and cellular processes. In respiratory epithelial cells, it reduces mucus production and enhances ciliary activity, promoting the clearance of mucus. It also modulates cell signaling pathways involved in inflammation, such as the nuclear factor-kappa B (NF-κB) pathway, leading to reduced production of pro-inflammatory cytokines. Furthermore, Erdosteine Thioacid Disodium Salt influences gene expression by upregulating antioxidant enzymes like superoxide dismutase (SOD) and catalase, which protect cells from oxidative stress .
Molecular Mechanism
The molecular mechanism of Erdosteine Thioacid Disodium Salt involves several key interactions at the molecular level. This compound binds to and inhibits the activity of enzymes responsible for mucus production, such as mucin glycoprotein. By breaking the disulfide bonds in mucin, Erdosteine Thioacid Disodium Salt reduces mucus viscosity. Additionally, it acts as an antioxidant by scavenging reactive oxygen species and upregulating the expression of antioxidant enzymes. These actions collectively contribute to its mucolytic, anti-inflammatory, and antioxidant effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Erdosteine Thioacid Disodium Salt have been observed to change over time. The compound is relatively stable under standard storage conditions, but its efficacy can decrease with prolonged exposure to light and air. In vitro studies have shown that Erdosteine Thioacid Disodium Salt maintains its mucolytic and antioxidant properties for several hours after administration. Long-term studies in vivo have demonstrated that continuous use of this compound can lead to sustained improvements in respiratory function and reduced inflammation .
Dosage Effects in Animal Models
The effects of Erdosteine Thioacid Disodium Salt vary with different dosages in animal models. At low to moderate doses, the compound effectively reduces mucus production and inflammation without causing significant adverse effects. At high doses, Erdosteine Thioacid Disodium Salt can lead to toxicity, manifesting as gastrointestinal disturbances and liver damage. These findings highlight the importance of optimizing the dosage to achieve therapeutic benefits while minimizing potential risks .
Metabolic Pathways
Erdosteine Thioacid Disodium Salt is involved in several metabolic pathways. Upon administration, it is metabolized in the liver to its active form, which exerts mucolytic and antioxidant effects. The compound interacts with enzymes such as cytochrome P450, which facilitate its conversion to active metabolites. These metabolites then participate in biochemical reactions that reduce mucus viscosity and neutralize reactive oxygen species. The metabolic pathways of Erdosteine Thioacid Disodium Salt also involve conjugation with glutathione, enhancing its antioxidant capacity .
Transport and Distribution
Erdosteine Thioacid Disodium Salt is transported and distributed within cells and tissues through various mechanisms. It is absorbed in the gastrointestinal tract and transported to the liver, where it undergoes metabolism. The compound is then distributed to the respiratory tract, where it exerts its mucolytic and antioxidant effects. Transporters such as organic anion-transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs) play a role in the cellular uptake and distribution of Erdosteine Thioacid Disodium Salt .
Subcellular Localization
The subcellular localization of Erdosteine Thioacid Disodium Salt is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with mucin and other biomolecules. It is also found in the mitochondria, where it exerts its antioxidant effects by neutralizing reactive oxygen species. Post-translational modifications, such as phosphorylation and acetylation, may influence the targeting and activity of Erdosteine Thioacid Disodium Salt within specific cellular compartments .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Erdosteine Thioacid Disodium Salt involves the reaction of Erdosteine with disodium salts under controlled conditions. The process typically includes the following steps:
Starting Material: Erdosteine is used as the starting material.
Reaction with Disodium Salts: Erdosteine is reacted with disodium salts in a suitable solvent, such as methanol or water, under inert atmosphere to prevent oxidation.
Purification: The product is purified through crystallization or other suitable methods to obtain Erdosteine Thioacid Disodium Salt in its pure form.
Industrial Production Methods: Industrial production of Erdosteine Thioacid Disodium Salt follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of Erdosteine are reacted with disodium salts in industrial reactors.
Purification and Quality Control: The product is purified and subjected to rigorous quality control measures to ensure consistency and purity.
Análisis De Reacciones Químicas
Types of Reactions: Erdosteine Thioacid Disodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: It can be reduced to form thiols.
Substitution: The compound can undergo substitution reactions, particularly at the sulfur atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products Formed:
Oxidation Products: Disulfides and sulfoxides.
Reduction Products: Thiols and sulfides.
Substitution Products: Various substituted thiol derivatives.
Comparación Con Compuestos Similares
N-Acetylcysteine: Another thiol-based mucolytic agent with antioxidant properties.
Carbocysteine: A mucolytic agent that reduces mucus viscosity and has anti-inflammatory effects.
Ambroxol: A mucolytic and expectorant agent used in the treatment of respiratory disorders.
Uniqueness of Erdosteine Thioacid Disodium Salt: Erdosteine Thioacid Disodium Salt is unique due to its enhanced solubility and multifaceted pharmacological profile. It not only acts as a mucolytic but also possesses significant antioxidant and anti-inflammatory properties, making it more effective in treating respiratory disorders compared to similar compounds .
Propiedades
IUPAC Name |
disodium;2-[[2-(carboxylatomethylsulfanyl)acetyl]amino]-4-sulfanylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO5S2.2Na/c10-6(3-16-4-7(11)12)9-5(1-2-15)8(13)14;;/h5,15H,1-4H2,(H,9,10)(H,11,12)(H,13,14);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYYRYICRQPFZPU-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS)C(C(=O)[O-])NC(=O)CSCC(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NNa2O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80747709 | |
| Record name | Disodium 2-{2-[(carboxylatomethyl)sulfanyl]acetamido}-4-sulfanylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80747709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
254884-18-9 | |
| Record name | Disodium 2-{2-[(carboxylatomethyl)sulfanyl]acetamido}-4-sulfanylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80747709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[deuterio(1,1,2,2-tetradeuterioethyl)amino]-2-(ethylamino)-N-(3-hydroxy-2,6-dimethylphenyl)acetamide](/img/structure/B587766.png)


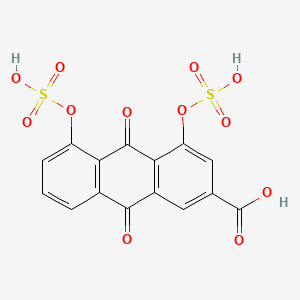

![4,5,6-trideuterio-4-[(4-methylpiperazin-1-yl)methyl]-N-[3-methyl-4-[pyridin-4-yl(pyrimidin-2-yl)amino]phenyl]cyclohexa-1,3,5-triene-1-carboxamide](/img/structure/B587780.png)
